molecular formula C5H8O4 B3190244 4-(Methoxymethyl)-1,3-dioxolan-2-one CAS No. 40492-31-7

4-(Methoxymethyl)-1,3-dioxolan-2-one

Cat. No.: B3190244
CAS No.: 40492-31-7
M. Wt: 132.11 g/mol
InChI Key: DNSGQMOSYDHNHO-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS: 135682-18-7) is a chiral cyclic carbonate derivative with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol. It is characterized by a methoxymethyl substituent at the 4-position of the 1,3-dioxolan-2-one ring. The (S)-enantiomer, specifically, exhibits an optical rotation of [α]D = -44 to -47 (neat, >98% ee), highlighting its stereochemical significance in asymmetric synthesis . This compound is a pale yellow liquid under standard conditions, with a boiling point of 106°C, and is utilized in advanced organic reactions, including polymer chemistry and catalytic processes .

Properties

CAS No.

40492-31-7

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

4-(methoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3

InChI Key

DNSGQMOSYDHNHO-UHFFFAOYSA-N

SMILES

COCC1COC(=O)O1

Canonical SMILES

COCC1COC(=O)O1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.12 g/mol
  • Boiling Point : 106 °C
  • Density : 1.24 g/cm³ (at 20 °C)
  • CAS Number : 135682-18-7

The compound features a dioxolane ring structure which contributes to its unique chemical properties and reactivity.

Chemistry

  • Chiral Building Block : This compound serves as an important intermediate in the synthesis of complex organic molecules due to its chirality.
  • Asymmetric Synthesis : It is utilized in various asymmetric synthesis reactions which are crucial for producing enantiomerically pure compounds.

Biology

  • Biologically Active Molecules : The compound can be used in the development of biologically active molecules, particularly in pharmaceuticals.
  • Biochemical Probes : It acts as a probe in biochemical studies to investigate molecular interactions and mechanisms.

Industrial Applications

  • Specialty Chemicals Production : Used in the production of polymers and resins, enhancing material properties.
  • Surface Coatings : It finds applications in coatings due to its chemical stability and reactivity.

Case Study 1: Structural Dynamics in Nanoporous Materials

Research indicates that confining (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one within nanoporous materials significantly affects its structural dynamics. This confinement slows down molecular mobility, which is critical for applications in drug delivery systems where controlled release is desired .

Case Study 2: Biochemical Interaction Studies

The compound has been used as a probe in studies investigating the binding affinities of various biological molecules. Its ability to participate in hydrogen bonding enhances its interaction with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,3-dioxolan-2-one derivatives arises from variations in their substituents. Below is a comparative analysis of 4-(Methoxymethyl)-1,3-dioxolan-2-one with analogous compounds:

Table 1: Key Properties of 1,3-Dioxolan-2-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Properties References
This compound Methoxymethyl (-CH₂OCH₃) C₅H₈O₄ 132.12 Liquid (yellow) Chiral synthon, polymer precursors
Glycerol carbonate (4-Hydroxymethyl-1,3-dioxolan-2-one) Hydroxymethyl (-CH₂OH) C₄H₆O₄ 118.09 Solid/Liquid Green solvent, biopolymer production
4-(Chloromethyl)-1,3-dioxolan-2-one Chloromethyl (-CH₂Cl) C₄H₅ClO₃ 136.53 Liquid Reactive intermediate for nucleophilic substitutions
4-Phenyl-1,3-dioxolan-2-one Phenyl (-C₆H₅) C₉H₈O₃ 164.16 Solid (white) Aromatic polymer additives
4-((Allyloxy)methyl)-1,3-dioxolan-2-one Allyloxymethyl (-CH₂OCH₂CH=CH₂) C₇H₁₀O₄ 158.15 Oil (colorless) Crosslinking agent in resins
4-(2-Methylpropoxymethyl)-1,3-dioxolan-2-one Branched alkoxy (-CH₂OCH(CH₃)₂) C₈H₁₄O₄ 174.19 Liquid Hydrophobic coatings (XLogP = 1.5)

Structural and Functional Differences

Substituent Effects on Reactivity: The methoxymethyl group in this compound enhances solubility in organic solvents compared to the polar hydroxymethyl group in glycerol carbonate, making it preferable for non-aqueous reactions . Chloromethyl derivatives exhibit higher electrophilicity, enabling facile nucleophilic substitutions (e.g., with amines or thiols), whereas phenyl or allyloxy groups impart thermal stability and rigidity to polymers .

Stereochemical Considerations: The (S)-enantiomer of this compound is critical for asymmetric catalysis, as demonstrated in enantioselective cycloadditions . In contrast, non-chiral analogs like glycerol carbonate lack stereochemical complexity .

Applications in Polymer Chemistry :

  • Glycerol carbonate is widely used in biodegradable polymers due to its hydroxyl group, which facilitates crosslinking .
  • Methoxymethyl and allyloxy derivatives are employed in hydrophobic coatings and photoresists, leveraging their ether linkages for enhanced chemical resistance .

Synthetic Methods :

  • 4-(Chloromethyl)-1,3-dioxolan-2-one is synthesized via CO₂ fixation using superbase catalysts like DBU under mild conditions (100°C, 1.2 bar) .
  • Methoxymethyl derivatives are often prepared via alkylation of glycerol carbonate with methylating agents in the presence of K₂CO₃ .

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